molecular formula C17H19ClN2O3S2 B7431605 5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide

5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide

Cat. No. B7431605
M. Wt: 398.9 g/mol
InChI Key: LITBFANVIRMVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide is a chemical compound that is widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields. This compound is also known as MLN4924 and is a potent inhibitor of NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation and cell cycle progression.

Mechanism of Action

The mechanism of action of MLN4924 is based on its ability to inhibit NAE, which is responsible for activating the ubiquitin-like protein NEDD8. This protein is then conjugated to cullin-RING ligases (CRLs), which are involved in the degradation of various proteins. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8 and subsequent inhibition of CRLs, resulting in the accumulation of various proteins that are targeted for degradation.
Biochemical and Physiological Effects:
MLN4924 has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and the activation of DNA damage response pathways. MLN4924 has also been shown to induce the accumulation of various proteins, including p21, p27, and p53, which are involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using MLN4924 in lab experiments include its potency, specificity, and ability to inhibit NAE in a reversible manner. However, the limitations of using MLN4924 include its potential toxicity and off-target effects, as well as the need for careful optimization of experimental conditions to achieve optimal results.

Future Directions

There are several future directions for research on MLN4924, including the development of more potent and specific NAE inhibitors, the identification of biomarkers for predicting response to MLN4924 treatment, and the investigation of its potential use in combination with other cancer therapies. Additionally, further studies are needed to explore the potential applications of MLN4924 in other fields, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

The synthesis of 5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide involves several steps, including the reaction of 5-chloro-2-nitrobenzoic acid with 4-(4-methylpiperidin-1-yl)benzene-1-sulfonamide, followed by reduction of the nitro group to an amine and subsequent coupling with thiophene-3-carboxylic acid. The final product is obtained through purification and crystallization.

Scientific Research Applications

MLN4924 has been extensively studied in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, MLN4924 has shown promising results in inhibiting the growth of various cancer cell lines and inducing apoptosis. In neurodegenerative diseases, MLN4924 has been found to protect neurons from degeneration and improve cognitive function. In infectious diseases, MLN4924 has been shown to inhibit the replication of viruses such as hepatitis B and C.

properties

IUPAC Name

5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S2/c1-12-6-8-20(9-7-12)25(22,23)15-4-2-14(3-5-15)19-17(21)13-10-16(18)24-11-13/h2-5,10-12H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITBFANVIRMVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.